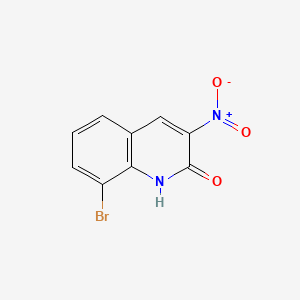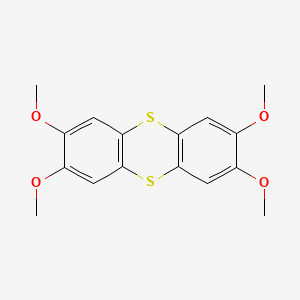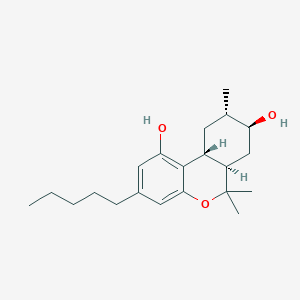
N-Acetyl-S-(2-hydroxybenzoyl)cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Salnacedin can be synthesized through a series of chemical reactions involving the esterification of N-acetyl-L-cysteine with 2-hydroxybenzoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Salnacedin involves large-scale esterification processes. The reaction mixture is often subjected to purification steps such as crystallization and filtration to isolate the pure compound. The final product is then dried and packaged for use in various applications .
化学反应分析
Types of Reactions: Salnacedin undergoes several types of chemical reactions, including:
Oxidation: Salnacedin can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: Salnacedin can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Salnacedin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating skin conditions such as acne and dermatitis.
Industry: Utilized in the formulation of skincare products due to its anti-inflammatory and keratolytic properties
作用机制
Salnacedin exerts its effects primarily through its anti-inflammatory and keratolytic activities. It targets specific enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and promoting the shedding of dead skin cells. The compound also modulates the activity of keratinocytes, which are the predominant cell type in the epidermis .
相似化合物的比较
N-acetyl-L-cysteine: A precursor in the synthesis of Salnacedin, known for its antioxidant properties.
2-hydroxybenzoic acid:
Uniqueness of Salnacedin: Salnacedin stands out due to its combined anti-inflammatory and keratolytic effects, making it particularly effective in treating skin conditions. Unlike its precursors, Salnacedin offers a dual mechanism of action that targets both inflammation and keratinocyte activity, providing a comprehensive approach to skincare .
属性
分子式 |
C12H13NO5S |
|---|---|
分子量 |
283.30 g/mol |
IUPAC 名称 |
2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17) |
InChI 键 |
VYPKEODFNOEZGS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)




![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
